ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate
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Overview
Description
Ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate is a synthetic organic compound with the molecular formula C13H14ClN3O4 It is characterized by the presence of a chloroaniline group, a carbamate group, and a butanoyl group
Preparation Methods
The synthesis of ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl carbamate with 4-chloroaniline and an appropriate aldehyde or ketone under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve consistent product quality .
Chemical Reactions Analysis
Ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate can be compared with similar compounds such as:
Ethyl N-[(2Z)-2-[(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate: This compound has a methoxy group instead of a chloro group, which may result in different chemical and biological properties.
Ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate:
Properties
IUPAC Name |
ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,16H,3H2,1-2H3,(H,17,19,20)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMJTBVAWCENML-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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